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molecular formula C6H3BrCl2FN B8295613 3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine

3-(Bromomethyl)-2,6-dichloro-5-fluoropyridine

Cat. No. B8295613
M. Wt: 258.90 g/mol
InChI Key: HZAVFRJXTDVGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07378426B2

Procedure details

Compound 77A was prepared from (2-Chloro-5-iodo-pyridin-4-yl)-methanol (0.2 g, 1.38 mmol) using a procedure similar to the synthesis of 1B.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[C:5]([I:10])=[CH:4][N:3]=1.[Br:11]CC1C(Cl)=NC(Cl)=C(F)C=1>>[Br:11][CH2:8][C:6]1[C:5]([I:10])=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)CO)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1C(=NC(=C(C1)F)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=NC=C1I)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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